molecular formula C8H12ClNO3S B14912445 N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide

Cat. No.: B14912445
M. Wt: 237.70 g/mol
InChI Key: YIXUHXIONUKCGB-UHFFFAOYSA-N
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Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide typically involves the reaction of 4-chloro-1,1-dioxidotetrahydrothiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
  • 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate

Uniqueness

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.70 g/mol

IUPAC Name

N-(4-chloro-1,1-dioxothiolan-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H12ClNO3S/c9-6-3-14(12,13)4-7(6)10-8(11)5-1-2-5/h5-7H,1-4H2,(H,10,11)

InChI Key

YIXUHXIONUKCGB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CS(=O)(=O)CC2Cl

Origin of Product

United States

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